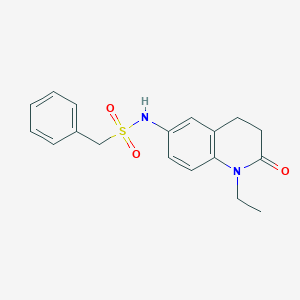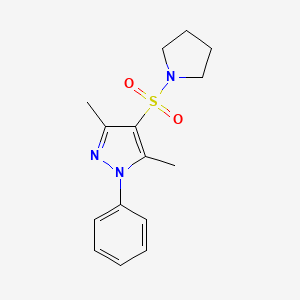![molecular formula C21H21BrN4O3S B14973538 4-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine](/img/structure/B14973538.png)
4-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a bromobenzenesulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine typically involves multiple steps. One common method includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the bromobenzenesulfonyl group: This step involves the reaction of piperazine with 4-bromobenzenesulfonyl chloride under basic conditions.
Formation of the pyrimidine ring: This can be done through a cyclization reaction involving appropriate precursors.
Final coupling: The final step involves coupling the piperazine derivative with the pyrimidine derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous quality control measures to monitor the reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperazine and pyrimidine rings.
Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alcohols.
Oxidizing and reducing agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while common reducing agents include sodium borohydride and lithium aluminum hydride.
Catalysts: Catalysts such as palladium and copper are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while coupling reactions can yield larger, more complex molecules .
Scientific Research Applications
4-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine has several scientific research applications, including:
Medicinal chemistry: The compound has shown potential as a neuroprotective and anti-inflammatory agent, making it a candidate for the treatment of neurodegenerative diseases.
Pharmacology: The compound’s ability to modulate various biological pathways makes it of interest for drug development.
Biological research: The compound can be used as a tool to study the mechanisms of neuroprotection and inflammation.
Industrial applications: The compound’s unique chemical properties make it useful for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine involves its interaction with various molecular targets and pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to neuroprotective and anti-inflammatory effects . Additionally, the compound can modulate the activity of various enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine and pyrimidine derivatives, such as:
4-(4-Methoxyphenyl)piperazine: A compound with similar structural features but lacking the bromobenzenesulfonyl group.
6-(4-Methoxyphenyl)pyrimidine: A compound with similar structural features but lacking the piperazine ring.
4-Bromobenzenesulfonyl derivatives: Compounds with the bromobenzenesulfonyl group but different core structures.
Uniqueness
4-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine is unique due to its combination of a piperazine ring, a pyrimidine ring, and a bromobenzenesulfonyl group. This unique structure allows it to interact with multiple molecular targets and pathways, making it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C21H21BrN4O3S |
|---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
4-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine |
InChI |
InChI=1S/C21H21BrN4O3S/c1-29-18-6-2-16(3-7-18)20-14-21(24-15-23-20)25-10-12-26(13-11-25)30(27,28)19-8-4-17(22)5-9-19/h2-9,14-15H,10-13H2,1H3 |
InChI Key |
WDVRTZLPABDLOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({3-Methyl-2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)morpholine](/img/structure/B14973455.png)
![methyl 4-fluoro-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B14973463.png)
![2-(2-butoxyphenyl)-5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14973469.png)
![1-({3-Methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane](/img/structure/B14973470.png)
![4-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine](/img/structure/B14973478.png)
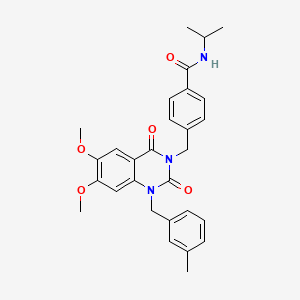
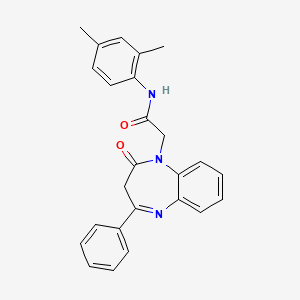
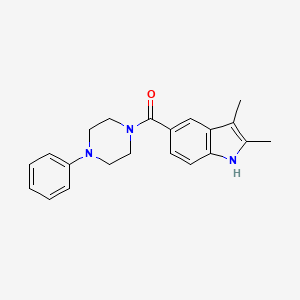
![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14973512.png)
![2-[(2,4-dimethylbenzyl)sulfanyl]-7-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14973530.png)
![N-(4-fluorophenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B14973544.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14973548.png)
